2-(3-Butoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Description
2-(3-Butoxyphenyl)-6-methylquinoline-4-carbonyl chloride (CAS: 1160253-95-1) is a heterocyclic organic compound featuring a quinoline core substituted with a 3-butoxyphenyl group at position 2, a methyl group at position 6, and a reactive carbonyl chloride at position 2. Its molecular formula is C₂₁H₁₉ClNO₂ (MW: 352.83 g/mol). This compound is primarily utilized in organic synthesis as an intermediate for constructing amides, esters, or other derivatives via nucleophilic acyl substitution due to the electrophilic carbonyl chloride group .
Properties
IUPAC Name |
2-(3-butoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-3-4-10-25-16-7-5-6-15(12-16)20-13-18(21(22)24)17-11-14(2)8-9-19(17)23-20/h5-9,11-13H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFACHMYPGRDGJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199946 | |
| Record name | 2-(3-Butoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160253-95-1 | |
| Record name | 2-(3-Butoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Butoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butoxyphenyl)-6-methylquinoline-4-carbonyl chloride typically involves the reaction of 2-(3-butoxyphenyl)-6-methylquinoline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds through the formation of an intermediate acid chloride, which is then converted to the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings. The use of large-scale reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Butoxyphenyl)-6-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products can include amides, esters, or thioesters.
Hydrolysis Product: The major product of hydrolysis is 2-(3-butoxyphenyl)-6-methylquinoline-4-carboxylic acid.
Scientific Research Applications
2-(3-Butoxyphenyl)-6-methylquinoline-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-(3-Butoxyphenyl)-6-methylquinoline-4-carbonyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The compound’s ability to interact with various molecular targets makes it useful in biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Carbonyl Chlorides
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituent positions, halogens, or alkyl/aryl groups, which significantly influence reactivity, solubility, and applications. Key comparisons include:
Commercial Availability and Stability
- Pricing: Most analogues, including the target compound, are priced at $150/100 mg (e.g., Santa Cruz Biotechnology products), reflecting high synthesis costs and specialized demand .
- Stability : Halogenated derivatives (e.g., 6-Cl, 4-Br) are sensitive to moisture, requiring anhydrous storage. In contrast, methyl- or ethyl-substituted variants exhibit better shelf stability .
Biological Activity
2-(3-Butoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews its biological properties, including its potential as an antimicrobial and anticancer agent, along with relevant research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₈ClN₂O₂
- Molecular Weight : Approximately 374.27 g/mol
- Structure : It features a quinoline core with a butoxyphenyl substituent and a carbonyl chloride functional group, which may influence its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and microbiology.
Antimicrobial Activity
Preliminary studies have suggested that this compound possesses antimicrobial properties. The quinoline scaffold is notably recognized for its effectiveness against various bacterial strains. For instance, quinoline derivatives have been shown to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Quinoline Derivatives
Anticancer Properties
In oncology research, this compound has been investigated for its potential as an antitumor agent. Studies have indicated that quinoline derivatives can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell cycle regulation .
Case Study: Anticancer Activity Evaluation
A study evaluated the effects of this compound on human cancer cell lines. The results demonstrated:
- Cell Viability Reduction : Significant reduction in cell viability was observed at concentrations above 10 µM.
- Mechanism of Action : The compound was found to interact with DNA, leading to inhibition of replication in cancerous cells .
The biological activity of this compound is hypothesized to involve:
- DNA Intercalation : The quinoline core may intercalate with DNA, disrupting replication processes.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways critical for cancer cell survival.
- Signal Transduction Modulation : Alteration of signaling pathways that regulate cell growth and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
